molecular formula C17H21N3O2S B276098 N-[4-(4-Methoxyphenyl)-2-thiazolyl]-2-(1-piperidinyl)acetamide

N-[4-(4-Methoxyphenyl)-2-thiazolyl]-2-(1-piperidinyl)acetamide

Cat. No. B276098
M. Wt: 331.4 g/mol
InChI Key: QLUUYVYHOLFOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Methoxyphenyl)-2-thiazolyl]-2-(1-piperidinyl)acetamide, commonly known as MTAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAPA is a thiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MTAPA is not fully understood. However, it has been reported that MTAPA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. MTAPA has also been shown to modulate various signaling pathways involved in neuroprotection and inflammation, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
MTAPA has been reported to exhibit several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. MTAPA has also been shown to modulate various enzymes and proteins involved in cancer cell growth and survival, including caspases, Bcl-2, and VEGF.

Advantages and Limitations for Lab Experiments

MTAPA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, MTAPA has some limitations, including its poor solubility in water and limited availability.

Future Directions

Several future directions for MTAPA research include investigating its potential applications in other diseases, optimizing its synthesis method to improve yield and purity, and developing novel formulations to improve its solubility and bioavailability. Additionally, understanding the mechanism of action of MTAPA and its interaction with various signaling pathways could provide insights into its potential therapeutic applications.

Synthesis Methods

MTAPA has been synthesized using various methods, including the reaction of 4-methoxyphenyl isothiocyanate with piperidine-1-carboxamide, and the reaction of 2-amino-4-methoxyphenylthiazole with 1-piperidinylacetyl chloride. Both methods have been reported to yield MTAPA with good yields and purity.

Scientific Research Applications

MTAPA has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and as an anti-inflammatory agent. Several studies have reported that MTAPA exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MTAPA has also been shown to protect against neurodegeneration and inflammation in animal models.

properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H21N3O2S/c1-22-14-7-5-13(6-8-14)15-12-23-17(18-15)19-16(21)11-20-9-3-2-4-10-20/h5-8,12H,2-4,9-11H2,1H3,(H,18,19,21)

InChI Key

QLUUYVYHOLFOKW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCCCC3

Origin of Product

United States

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